![molecular formula C13H17N3O B5675179 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, also known as MBZP, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. MBZP has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood. However, it has been suggested that N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide may act by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition may lead to the disruption of microtubule formation, which is necessary for cell division. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has also been found to exhibit antiviral activity by inhibiting the replication of herpes simplex virus type 1 and 2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying cell division, apoptosis, and inflammation. However, there are also limitations to using N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide. One area of interest is the development of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide derivatives with improved biological activity and reduced cytotoxicity. Another area of interest is the study of the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, which may lead to the development of new drugs with similar activity. In addition, the potential therapeutic applications of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in cancer and viral infections warrant further investigation. Finally, the use of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide as a tool for studying cell division, apoptosis, and inflammation may lead to new insights into these processes.
Métodos De Síntesis
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine with propanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide.
Aplicaciones Científicas De Investigación
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to have antiviral activity against herpes simplex virus type 1 and 2, and anti-inflammatory activity in animal models of inflammation.
Propiedades
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-13(17)14-9-8-12-15-10-6-4-5-7-11(10)16(12)2/h4-7H,3,8-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQLTVCPHXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5675099.png)
![1-methyl-2-oxo-8-{[2-(propylamino)pyrimidin-5-yl]methyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675104.png)
![1'-[(1-methyl-1H-indol-6-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5675124.png)

![5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675149.png)
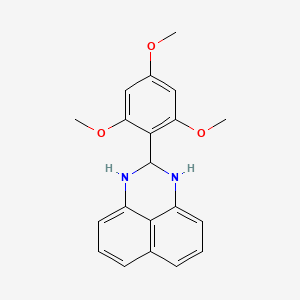
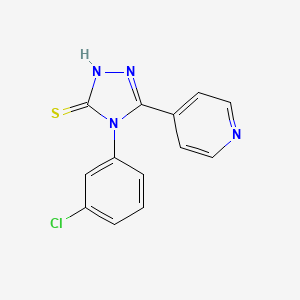
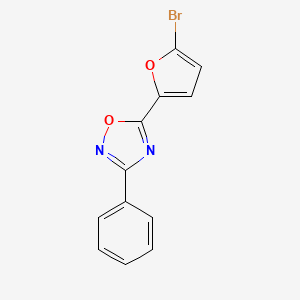
![1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5675163.png)
![8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675166.png)
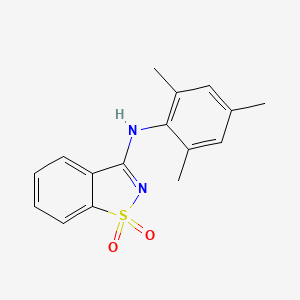
![4-[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5675172.png)
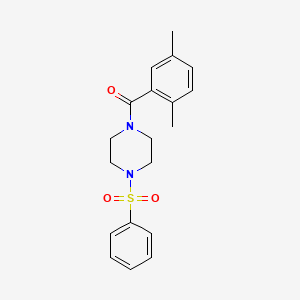
![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)